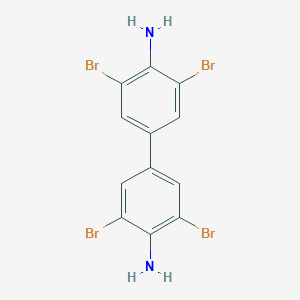

4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-amino-3,5-dibromophenyl)-2,6-dibromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br4N2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSHPNOMIXIEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C2=CC(=C(C(=C2)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Substituted Biphenyl Derivative Chemistry

The importance of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl in the broader context of substituted biphenyl (B1667301) derivative chemistry stems from the synergistic effects of its constituent functional groups. The biphenyl backbone provides a rigid and thermally stable core, a desirable characteristic for high-performance materials. The presence of four bromine atoms significantly enhances the compound's potential as a monomer for flame-retardant polymers. Brominated compounds are well-established as effective flame retardants, and incorporating them directly into the polymer backbone can lead to materials with inherent and permanent fire resistance.

The two amino groups serve as reactive sites for polymerization, most notably in the synthesis of polyimides. Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. The diamino functionality of this tetrabromobiphenyl derivative allows it to be integrated into polyimide chains, thereby imparting the flame-retardant properties of the bromine atoms to the final polymer.

The specific substitution pattern—with bromine atoms flanking the amino groups—also influences the polymer's final properties. These bulky bromine atoms can affect the polymer chain's packing and rotational freedom, which in turn can modify properties such as solubility, glass transition temperature, and gas permeability. The van der Waals volume of bromine is larger than that of other common substituents like chlorine or methyl groups, which can lead to an increase in the fractional free volume within the polymer matrix, a key factor in membrane-based gas separation applications. rsc.org

Overview of Key Academic Research Trajectories for 4,4 Diamino 3,3 ,5,5 Tetrabromobiphenyl

Multi-Step Reaction Pathways in the Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that modifies a pre-existing biphenyl core. This linear approach involves the sequential introduction of bromine and amino functionalities onto the biphenyl backbone. The strategic order of these reactions is crucial for achieving the desired substitution pattern, leveraging the directing effects of the substituents at each stage. A common pathway involves the initial bromination of biphenyl, followed by nitration and subsequent reduction of the nitro groups to amines. Alternatively, starting with 4,4'-diaminobiphenyl (benzidine) allows for direct bromination, guided by the powerful activating and directing effects of the amino groups.

Strategic Bromination Reactions

Strategic bromination is a cornerstone of this synthetic approach. When starting with 4,4'-diaminobiphenyl, the amino groups, being potent activating ortho-, para-directors, facilitate electrophilic substitution at the positions ortho to them (3,3',5,5'). masterorganicchemistry.comyoutube.com The reaction must be carefully controlled to achieve exhaustive bromination at all four available ortho positions while avoiding side reactions.

In a different approach, the bromination of unsubstituted biphenyl can be performed first. Processes have been developed for the selective bromination of biphenyl, for instance, using bromine monochloride (BrCl) to yield 4,4'-dibromobiphenyl (B48405) with high selectivity. google.com Subsequent functionalization would then be required to introduce the remaining bromine atoms and the amino groups, a process complicated by the deactivating nature of the initial bromine substituents.

A general representation of the bromination of a biphenyl compound is shown below:

This is a fictional image for illustrative purposes.

This is a fictional image for illustrative purposes.

A schematic representation of the bromination of a biphenyl compound in the presence of a peptide catalyst. researchgate.net

Selective Amination Reactions

The introduction of amino groups at the 4,4'-positions is a critical step. A prevalent method involves the nitration of a suitably brominated biphenyl intermediate, followed by the reduction of the resulting dinitro compound. For instance, the synthesis of 3,3′,4,4′-tetraminobiphenyl often involves the reduction of 3,3'-dinitro-4,4'-diaminobiphenyl using reagents like stannous chloride (SnCl₂) in concentrated hydrochloric acid. google.com A similar nitration-reduction sequence can be envisioned for the synthesis of the target tetrabromo-diamino biphenyl.

Direct amination of aryl halides, while more direct, presents its own challenges. However, modern catalytic systems have made this more feasible. For example, catalytic methods have been developed for the primary amination of aryl boronic acids, which could be incorporated into a convergent synthesis strategy. nih.gov Additionally, processes for direct amination of diols using ammonia (B1221849) are being explored, highlighting a trend towards more atom-economical and eco-efficient amine syntheses. anr.fr

Metal-Mediated Convergent Synthesis Approaches for Polysubstituted Biphenyls

Convergent synthesis offers an alternative to linear pathways, constructing the polysubstituted biphenyl core by coupling two appropriately functionalized benzene (B151609) rings. This approach is often more efficient for creating complex, sterically hindered biaryls. Transition metal-catalyzed cross-coupling reactions are central to these strategies.

Ullmann Coupling Reactions in Biphenyl Core Formation

The classic Ullmann reaction, which involves the copper-catalyzed coupling of aryl halides, is a viable method for forming the biphenyl core. organic-chemistry.org This reaction typically requires high temperatures and an excess of copper. organic-chemistry.org To synthesize a symmetrically substituted biphenyl like the target molecule, a single, appropriately substituted aryl halide could be self-coupled. For instance, coupling a 2,6-dibromo-4-nitroaniline (B165464) derivative could form the 3,3',5,5'-tetrabromo-4,4'-dinitrobiphenyl core, which can then be reduced.

While effective for symmetric biaryls, the Ullmann reaction has drawbacks, including harsh reaction conditions and often moderate yields, especially when compared to more modern palladium-catalyzed methods. organic-chemistry.orgnih.gov For example, a comparison in the synthesis of polychlorinated biphenyl (PCB) derivatives showed that Suzuki coupling gave significantly better yields (65–98%) compared to the Ullmann reaction (20–38%). nih.gov

Table 1: Comparison of Yields for Ullmann vs. Suzuki Coupling in PCB Synthesis

| Coupling Method | Starting Materials | Yield Range (%) | Reference |

|---|---|---|---|

| Ullmann Coupling | Chlorinated Iodo- or Bromobenzenes | 20 - 38 | nih.gov |

| Suzuki Coupling | Chlorinated Iodo- or Bromobenzenes & Benzene Boronic Acids | 65 - 98 | nih.gov |

Palladium-Assisted Carbon-Carbon Coupling Efficacy in Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions represent powerful and versatile tools for biphenyl synthesis, generally tolerating a wide range of functional groups under mild conditions. researchgate.netnobelprize.org The Suzuki-Miyaura, Negishi, and Stille reactions are prominent examples used extensively in the formation of C-C bonds to create biaryl systems. nobelprize.orgrsc.orgnih.gov

The Suzuki-Miyaura coupling, which pairs an aryl halide with an arylboronic acid, is particularly noteworthy for its efficacy and functional group tolerance. nobelprize.orgacs.org A convergent synthesis of this compound could be designed using this method. For example, the coupling of a 2,6-dibromo-4-aminophenylboronic acid with a 1,3,5-tribromo-4-aminobenzene derivative in the presence of a palladium catalyst and a base would directly form the desired carbon skeleton. The mechanism of these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgrsc.org

The choice of ligand for the palladium catalyst is crucial for achieving high efficacy, especially with challenging substrates like sterically hindered or electron-poor aryl halides. nih.govacs.org Bulky trialkylphosphines, for instance, have been shown to furnish unusually reactive and versatile catalysts for a variety of palladium-catalyzed coupling reactions. nih.gov

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide/Triflate + Arylboronic Acid/Ester | Mild conditions, high functional group tolerance, commercially available reagents. | nobelprize.org |

| Negishi | Aryl Halide/Triflate + Arylzinc Reagent | High reactivity, wide functional group tolerance. | nobelprize.org |

| Stille | Aryl Halide/Triflate + Arylstannane Reagent | Tolerates many functional groups, but tin reagents are toxic. | rsc.org |

Directing Group Effects in Halogenation and Further Functionalization of Biphenyl Diamines

The regiochemical outcome of reactions on the biphenyl core is governed by the electronic properties of the substituents already present. libretexts.org In electrophilic aromatic substitution, substituent groups can be classified as activating or deactivating and as ortho-, para- or meta-directors. youtube.comwikipedia.org

In the context of synthesizing this compound from 4,4'-diaminobiphenyl, the amino (-NH₂) groups are strongly activating electron-donating groups. wikipedia.org They increase the nucleophilicity of the aromatic rings, making them more reactive towards electrophiles. youtube.com Through resonance, they donate electron density primarily to the ortho and para positions. masterorganicchemistry.com Since the para positions are part of the biphenyl linkage, the incoming electrophiles (Br⁺) are directed exclusively to the four available ortho positions (3, 3', 5, and 5').

Table 3: Summary of Directing Group Effects

| Substituent Group | Activating/Deactivating Effect | Directing Effect | Governing Principle | Reference |

|---|---|---|---|---|

| Amino (-NH₂) | Strongly Activating | Ortho, Para | Strong resonance donation (+M) outweighs inductive withdrawal (-I). | youtube.comwikipedia.org |

| Halogen (-Br) | Weakly Deactivating | Ortho, Para | Strong inductive withdrawal (-I) outweighs weak resonance donation (+M). | masterorganicchemistry.comlibretexts.org |

Preparation of Key Precursors and Intermediates for this compound Derivatives

The synthetic route to this compound fundamentally involves three main stages: the synthesis of a biphenyl core with directing groups, the exhaustive bromination of this core, and the final reduction to the diamine. The most common pathway begins with the formation of 4,4'-dinitrobiphenyl (B73382), which serves as the foundational substrate for subsequent halogenation.

Synthesis of the Biphenyl Precursor: 4,4'-Dinitrobiphenyl

A well-established method for the synthesis of 4,4'-dinitrobiphenyl involves the copper-catalyzed coupling of a diazonium salt derived from p-nitroaniline. This reaction, a variation of the Gomberg-Bachmann reaction, provides a reliable route to the symmetrical dinitro compound.

The process begins with the diazotization of p-nitroaniline using sodium nitrite (B80452) in a mixture of concentrated sulphuric acid and water. The resulting diazonium solution is then treated with a cold solution of copper(I) chloride in concentrated hydrochloric acid. This addition initiates a vigorous reaction, characterized by the evolution of nitrogen gas and the precipitation of a brownish-yellow solid. Upon completion, the crude 4,4'-dinitrobiphenyl is isolated by filtration, purified by recrystallization from a solvent like benzene, and can be further purified by steam distillation to remove by-products such as p-chloronitrobenzene. scirp.org This method yields the desired product in approximately 55% yield. scirp.org

Table 1: Synthesis of 4,4'-Dinitrobiphenyl from p-Nitroaniline

| Reactant/Reagent | Molar Amount/Concentration | Role |

|---|---|---|

| p-Nitroaniline | 1.0 eq | Starting Material |

| Sodium Nitrite | 1.0 eq | Diazotizing Agent |

| Sulphuric Acid | Concentrated | Solvent/Catalyst |

| Copper(I) Chloride | Catalytic | Coupling Catalyst |

| Hydrochloric Acid | Concentrated | Solvent |

| Product | Yield | |

| 4,4'-Dinitrobiphenyl | ~55% |

Halogenation of the Intermediate: 3,3',5,5'-Tetrabromo-4,4'-dinitrobiphenyl

The key intermediate, 3,3',5,5'-tetrabromo-4,4'-dinitrobiphenyl, is prepared by the electrophilic bromination of 4,4'-dinitrobiphenyl. The two nitro groups on the biphenyl ring are strongly deactivating, making the aromatic rings electron-deficient and resistant to electrophilic substitution. Consequently, harsh reaction conditions are required to achieve exhaustive bromination at the ortho positions relative to the nitro groups.

A potent brominating system is employed, which typically consists of treating the 4,4'-dinitrobiphenyl substrate with an excess of bromine in a highly acidic medium, such as oleum (B3057394) (fuming sulfuric acid), often with heating. The use of a combination of bromine and nitric acid in concentrated sulfuric acid has also been shown to be an effective method for brominating strongly deactivated aromatic compounds. scirp.org This powerful reagent system generates a highly electrophilic bromine species capable of overcoming the deactivating effect of the nitro groups to achieve perbromination of the available ortho positions. The reaction mixture is carefully heated to drive the substitution to completion. After the reaction, the mixture is poured onto ice, causing the solid product to precipitate. The crude 3,3',5,5'-tetrabromo-4,4'-dinitrobiphenyl is then collected by filtration, washed to remove residual acid, and dried.

Reduction to the Final Diamine

The final step in the sequence is the reduction of the nitro groups of 3,3',5,5'-tetrabromo-4,4'-dinitrobiphenyl to form the target compound, this compound. This transformation must be carried out under conditions that selectively reduce the nitro functions without causing dehalogenation (removal of the bromine atoms).

A common and effective method for this type of selective reduction is the use of tin(II) chloride (SnCl₂) in an acidic medium, such as concentrated hydrochloric acid, often with an alcohol like ethanol (B145695) as a co-solvent. ossila.comgoogle.com The reaction involves heating the tetrabromo-dinitrobiphenyl intermediate with an excess of tin(II) chloride. The tin(II) is oxidized to tin(IV) while the nitro groups are reduced to primary amines. The reaction progress can be monitored by thin-layer chromatography. After the reduction is complete, the reaction mixture is typically made basic to precipitate the tin salts and liberate the free diamine, which can then be extracted with an organic solvent and purified by recrystallization.

Another effective method involves catalytic hydrogenation using reagents like hydrazine (B178648) monohydrate in the presence of a palladium catalyst, such as palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), in a high-boiling solvent like ethylene (B1197577) glycol. sci-hub.se This method is also known to be effective for the reduction of nitroarenes without affecting aryl halides. sci-hub.se

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reducing Agent(s) | Solvent(s) | General Conditions |

|---|---|---|---|

| Stannous Chloride Reduction | Tin(II) chloride (SnCl₂), Hydrochloric Acid (HCl) | Ethanol, Acetic Acid | Heating under reflux |

The selection of the appropriate reduction method depends on factors such as substrate compatibility, desired yield, and ease of purification. Both methods provide reliable pathways to the final tetrabrominated diamine, a key intermediate for various advanced materials.

Exploration of 4,4 Diamino 3,3 ,5,5 Tetrabromobiphenyl in Advanced Materials and Polymer Science

Applications in Functional Materials Development

The unique molecular architecture of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl suggests its potential as a building block for a variety of functional materials. The biphenyl (B1667301) core imparts rigidity and thermal stability, while the bromine substituents can influence properties such as flame retardancy, refractive index, and solubility. The diamino functionality allows for its incorporation into various polymer backbones, including polyimides, polyamides, and polyureas.

Investigation of Optical Properties in Biphenyl Derivatives

Polymers derived from aromatic diamines are known to exhibit interesting optical properties. The incorporation of heavy atoms like bromine into the polymer structure is a common strategy to increase the refractive index of the material. Therefore, polymers synthesized from this compound are expected to have a high refractive index, a desirable characteristic for applications in optical films, lenses, and coatings.

Furthermore, the electronic structure of the biphenyl unit can be tuned through polymerization, potentially leading to materials with specific absorption and emission characteristics. While specific data for polymers from this particular monomer is not available, studies on other brominated and aromatic polymers provide a basis for these expectations.

Hypothetical Optical Properties of Polymers from this compound

| Property | Expected Outcome | Rationale |

|---|---|---|

| Refractive Index | High | Presence of heavy bromine atoms. |

| Optical Clarity | Potentially high in the visible spectrum | Dependent on the prevention of charge-transfer complex formation. |

Studies on Electrical Properties of Derived Materials

The electrical properties of polymers are highly dependent on their molecular structure. Aromatic polyimides, for instance, are known for their excellent dielectric properties and high electrical resistivity, making them suitable for use as insulators in microelectronics. The introduction of bromine atoms into the polymer backbone could further modify these properties.

It is anticipated that polymers derived from this compound would possess low dielectric constants and high dielectric strength, which are critical for interlayer dielectrics in integrated circuits. The bulky bromine atoms may increase the free volume within the polymer matrix, leading to a decrease in the dielectric constant.

Projected Electrical Properties of Polymers from this compound

| Property | Expected Characteristic | Potential Application |

|---|---|---|

| Dielectric Constant | Low | Interlayer dielectrics, high-frequency applications. |

| Dielectric Strength | High | Electrical insulation. |

Potential as a Core Component in Advanced Material Systems

The combination of thermal stability, potential for high refractive index, and good dielectric properties makes this compound a promising candidate as a core component in advanced material systems. These could include high-performance composites, advanced adhesives, and materials for aerospace and electronic applications. The bromine atoms also inherently impart flame-retardant characteristics, which is a significant advantage in many high-tech applications.

Role in Polymer Chemistry and Macromolecular Engineering

In the realm of polymer chemistry, diamines are fundamental monomers for the synthesis of a wide array of polymers through step-growth polymerization. The specific structure of this compound offers polymer chemists a tool to introduce specific properties into the final macromolecule.

Utilization as a Monomer or Intermediate in Polymer Synthesis

This compound can be readily used as a monomer in polycondensation reactions with dianhydrides to form polyimides, or with diacid chlorides to form polyamides. These reactions would lead to polymers with a repeating unit containing the tetrabromobiphenyl moiety. The reactivity of the amino groups allows for controlled polymerization, enabling the synthesis of high molecular weight polymers.

Integration into Novel Polymer Backbones and Architectures

The rigid and sterically hindered nature of the this compound monomer is expected to influence the final polymer architecture significantly. Its incorporation would likely lead to polymers with high glass transition temperatures (Tg) due to the restricted chain mobility. The bulky bromine atoms would also disrupt chain packing, potentially leading to amorphous polymers with good solubility in organic solvents, which is a desirable trait for processability. The resulting polymers would possess a unique combination of rigidity from the biphenyl unit and processability from the disrupted chain packing.

Development of Dye-Containing Polymeric Materials

No specific studies or data were found detailing the synthesis or application of this compound as a monomer or precursor for the development of dye-containing polymeric materials. Research into azo dyes and other chromophoric polymers typically involves a wide range of aromatic diamines, but specific examples utilizing the tetrabrominated biphenyl derivative were not identified in the available literature.

Influence on Thermally Stable Polymeric Structures

While aromatic diamines are fundamental building blocks for high-performance, thermally stable polymers such as polyimides and polyamides, a search of the literature did not yield specific examples of polymers synthesized using this compound. Consequently, no data on its influence on properties like glass transition temperature (Tg), thermal decomposition temperature, or char yield in polymeric structures are available. The high bromine content of the molecule suggests potential for flame retardant properties, but specific research to confirm this within a polymer matrix was not found.

Contributions to Liquid Crystal Research and Design

Detailed investigations into the use of this compound as a core structure or intermediate for liquid crystal design were not found in the surveyed scientific literature.

No published research could be located describing the use of this compound as a precursor or intermediate for the synthesis of discotic liquid crystal radicals. The synthesis of such materials typically involves precursors that can be converted into stable radical species with a disc-like molecular shape, but this specific compound has not been identified in such synthetic pathways.

There is no available research that discusses the molecular design considerations or the role of this compound in promoting or influencing mesophase formation. The relationship between its specific substitution pattern (four bromine atoms and two amino groups) and liquid crystalline behavior has not been explored in the scientific literature.

In Depth Theoretical and Spectroscopic Investigations of 4,4 Diamino 3,3 ,5,5 Tetrabromobiphenyl

Computational Chemistry Approaches for Molecular Elucidation

Computational chemistry provides powerful tools for the in-depth understanding of molecular structures, electronic properties, and vibrational characteristics. For 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl, these theoretical approaches offer a way to elucidate its behavior at a molecular level, complementing experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to determine key structural parameters. ingentaconnect.com

The geometry of the biphenyl (B1667301) system is defined by the dihedral angle between the two phenyl rings. In substituted biphenyls, this angle is influenced by the steric hindrance of the substituents. rsc.orgrsc.orgresearchgate.net For the title compound, the bulky bromine atoms at the ortho positions (3, 3', 5, and 5') to the inter-ring carbon-carbon bond would cause significant steric repulsion, leading to a non-planar conformation. The amino groups at the para positions (4 and 4') would have a lesser steric impact on the dihedral angle but would influence the electronic properties of the rings.

DFT calculations would provide precise values for bond lengths, bond angles, and the crucial dihedral angle. It is expected that the C-Br and C-N bond lengths would be consistent with those observed in other brominated aromatic amines. The dihedral angle is anticipated to be significantly larger than that of unsubstituted biphenyl to minimize steric strain.

| Parameter | Predicted Value |

|---|---|

| C-C (inter-ring) bond length | 1.49 Å |

| C-Br bond length | 1.90 Å |

| C-N bond length | 1.40 Å |

| Phenyl ring C-C bond length | 1.39 - 1.41 Å |

| Dihedral Angle (C-C-C-C) | ~60° - 80° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. wuxiapptec.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the amino groups and the phenyl rings, reflecting the electron-donating nature of the amino substituents. The LUMO, on the other hand, is likely distributed over the biphenyl system, with potential contributions from the bromine atoms. The presence of the electron-donating amino groups would raise the energy of the HOMO, while the electronegative bromine atoms would lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap. A smaller gap suggests higher reactivity and polarizability. researchgate.netacs.org

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -5.50 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap (ΔE) | 4.30 eV |

Theoretical vibrational frequency calculations are instrumental in the assignment of experimental infrared and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with the experimental spectrum to provide a detailed assignment of the vibrational modes of the molecule. Normal Coordinate Analysis (NCA) helps in describing the nature of these vibrations in terms of the contributions from different internal coordinates (stretching, bending, etc.).

For this compound, the calculated vibrational frequencies would show characteristic modes for the N-H stretching of the amino groups, C-N stretching, C-Br stretching, and various vibrations of the biphenyl rings. Due to the complexity of the molecule, there will be numerous vibrational modes, and computational analysis is essential for their accurate assignment.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing it in terms of localized bonds and lone pairs. uni-muenchen.de This method allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals, which contribute to the stability of the molecule. researchgate.netacs.org

Advanced Spectroscopic Characterization and Validation Studies

Spectroscopic techniques are indispensable for the experimental characterization of molecular structures. The data obtained from these methods can be validated and further interpreted through computational studies.

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. The corroboration with DFT-calculated vibrational frequencies allows for a confident assignment of these bands.

Key expected vibrational modes include:

N-H Stretching: The amino groups would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Aromatic Stretching: These would appear just above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: This vibration is expected around 1600 cm⁻¹.

C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines typically appears in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibrations are expected at lower wavenumbers, typically in the 500-650 cm⁻¹ region. researchgate.net

The comparison between the experimental FT-IR spectrum and the scaled theoretical spectrum from DFT calculations provides a robust validation of the molecular structure. jasco-global.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3360 | Medium |

| C-H Aromatic Stretch | 3050 - 3100 | Weak |

| N-H Bending | ~1620 | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | ~1300 | Medium |

| C-Br Stretch | 550 - 650 | Strong |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a powerful non-destructive technique for obtaining a unique "vibrational fingerprint" of a molecule, providing insights into its structural composition and bonding. rsc.org For this compound, while specific experimental spectra are not widely available in the literature, its vibrational modes can be predicted and understood by analyzing its structural components: the biphenyl backbone, the amino (-NH₂) functional groups, and the carbon-bromine (C-Br) bonds.

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the Raman spectra of such molecules. aps.orgresearchgate.net These computational methods can calculate the vibrational frequencies and Raman intensities of the normal modes of the molecule. For a complex molecule like this compound, the Raman spectrum is expected to be rich and complex.

Key vibrational modes anticipated for this compound include:

Biphenyl Backbone Vibrations: The biphenyl structure gives rise to characteristic ring breathing modes, C-C stretching within the rings, and C-H bending vibrations. The inter-ring C-C stretching is a notable low-frequency mode. In the parent compound, benzidine, strong Raman signals are observed that are associated with these backbone vibrations. researchgate.net

Amino Group Vibrations: The -NH₂ groups will exhibit symmetric and asymmetric N-H stretching modes, typically in the 3300-3500 cm⁻¹ region. Additionally, NH₂ scissoring (bending) modes are expected around 1600 cm⁻¹. researchgate.net The interaction of the amino group's lone pair with the aromatic ring can influence the frequency and intensity of these modes.

Carbon-Bromine Vibrations: The C-Br stretching vibrations are typically found in the lower frequency region of the spectrum (below 700 cm⁻¹). The presence of four heavy bromine atoms is expected to result in strong, characteristic peaks in this region.

Substituent Effects: The positions of the bromine and amino groups on the phenyl rings will influence the vibrational modes of the entire molecule. The symmetry of the molecule (approximating C₂h) will determine which modes are Raman active.

The predicted Raman spectrum provides a valuable reference for identifying the compound in various matrices. The combination of high-frequency N-H stretches, mid-frequency aromatic ring modes, and low-frequency C-Br vibrations creates a distinct spectral fingerprint.

| Vibrational Mode Type | Predicted Raman Shift (cm⁻¹) Range | Description |

| N-H Stretching | 3300 - 3500 | Asymmetric and symmetric stretching of the amine groups. |

| Aromatic C-H Stretching | 3000 - 3100 | Stretching of the C-H bonds on the phenyl rings. |

| NH₂ Scissoring | ~1600 | Bending motion of the amine groups. |

| Aromatic C=C Stretching | 1400 - 1600 | In-plane stretching of the carbon-carbon bonds in the phenyl rings. |

| Biphenyl Inter-ring Stretch | 1250 - 1300 | Stretching of the central C-C bond connecting the two phenyl rings. |

| C-N Stretching | 1200 - 1350 | Stretching of the bond between the phenyl ring and the nitrogen atom. |

| C-Br Stretching | 500 - 700 | Stretching of the carbon-bromine bonds. |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Experimental Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. For this compound, a combination of theoretical prediction and comparison with experimental data from related compounds allows for a detailed structural analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Aromatic Protons (Ar-H): There is only one type of aromatic proton, located at the 2, 2', 6, and 6' positions. These protons are ortho to a bromine atom and meta to an amino group. Their chemical shift would appear as a singlet in the aromatic region. The electron-withdrawing nature of the bromine atoms would shift this signal downfield, while the electron-donating amino groups would have an opposing, though likely weaker, effect.

Amino Protons (-NH₂): The protons of the two amino groups are chemically equivalent. They would produce a single, potentially broad signal. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the structure.

C1/C1': The carbons where the two phenyl rings are joined.

C2/C2'/C6/C6': The carbons bonded to hydrogen atoms.

C3/C3'/C5/C5': The carbons bonded to bromine atoms. The direct attachment of a heavy atom like bromine typically causes a significant downfield shift, but also introduces what is known as the "heavy atom effect," which can make theoretical prediction less accurate for the directly attached carbon. stackexchange.com

C4/C4': The carbons bonded to the amino groups.

Prediction and Comparison: Due to the lack of readily available experimental spectra for this compound, computational methods are essential. bruker.comnmrdb.org Software packages utilizing DFT, often with the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with reasonable accuracy. walisongo.ac.idnih.gov However, for halogenated compounds, especially with heavy atoms like bromine, discrepancies between predicted and experimental values can arise. stackexchange.com Therefore, predictions are often refined by comparing them with experimental data from structurally similar compounds, such as other brominated biphenyls or substituted anilines. oup.comosti.govnih.gov

| Nucleus | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Ar-H (2,2',6,6') | 7.0 - 7.5 | - | A single peak (singlet) is expected due to symmetry. |

| -NH₂ | 3.5 - 5.0 | - | Shift is variable and depends on solvent and concentration. |

| C-NH₂ (4,4') | - | 140 - 150 | Influenced by the electron-donating amino group. |

| C-H (2,2',6,6') | - | 125 - 135 | Aromatic carbons attached to protons. |

| C-Br (3,3',5,5') | - | 110 - 120 | Shift is significantly affected by the attached bromine. |

| C-C (1,1') | - | 135 - 145 | Quaternary carbons linking the two phenyl rings. |

X-ray Diffraction (XRD) for Crystalline Structure Determination of Related Compounds

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not prominently reported, analysis of related halogenated biphenyl and aromatic amine structures provides significant insight into its likely solid-state conformation and intermolecular packing. uni-muenchen.de

Molecular Conformation: The central feature influencing the conformation of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, this angle is a balance between intramolecular steric hindrance and intermolecular packing forces. The bulky bromine atoms at all four ortho-positions (3, 3', 5, and 5') relative to the inter-ring bond would create significant steric repulsion. This would force the phenyl rings to adopt a non-planar, twisted conformation. Dihedral angles in substituted biphenyls can range widely, but for heavily ortho-substituted systems, angles greater than 45° are common.

Intermolecular Interactions and Crystal Packing: The packing of this compound molecules in a crystal lattice would be governed by a combination of non-covalent interactions:

Hydrogen Bonding: The primary amino groups (-NH₂) are strong hydrogen bond donors, and the nitrogen lone pairs can act as acceptors. This would lead to the formation of N-H···N hydrogen bonds, creating networks such as chains or sheets that are fundamental to the crystal packing.

Halogen Bonding: Bromine atoms possess a region of positive electrostatic potential on their outer surface, known as a σ-hole, which can interact favorably with nucleophiles. nih.gov This can lead to Br···Br or Br···N interactions, which are directional and can significantly influence the crystal packing arrangement. researchgate.netresearchgate.net These interactions often compete with or complement hydrogen bonding in organizing the molecules. mdpi.com

Studies on other brominated aromatic compounds show that these forces collectively dictate the final crystal symmetry and unit cell parameters. uni-muenchen.deresearchgate.net The interplay between strong hydrogen bonds from the amino groups and the directional halogen bonds from the bromine atoms would likely result in a highly organized and stable three-dimensional crystalline superstructure.

X-ray Photoemission Spectroscopy (XPS) for Chemical State Analysis of Surface-Deposited Species

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For this compound deposited as a thin film on a substrate, XPS can provide crucial information about the integrity of the molecule and its interaction with the surface.

The analysis focuses on the core-level spectra of the constituent elements, particularly nitrogen and bromine.

Nitrogen (N 1s) Spectrum: The N 1s core-level spectrum is indicative of the chemical state of the amino groups.

Primary Amine (-NH₂): For a neutral, non-interacting amino group on the surface, the N 1s binding energy is typically observed in the range of 399.0 to 400.0 eV. researchgate.net

Protonated Amine (-NH₃⁺): If the amino group interacts with an acidic site on the surface or is protonated, the N 1s peak will shift to a higher binding energy, often around 401.0 to 402.0 eV, due to the increased positive charge on the nitrogen atom. researchgate.net

Interaction with Substrate: A chemical interaction or coordination between the nitrogen lone pair and the substrate (e.g., a metal surface) can also cause a shift in the N 1s binding energy, the direction and magnitude of which depend on the nature of the interaction (charge donation or withdrawal).

Bromine (Br 3d) Spectrum: The Br 3d spectrum provides information about the carbon-bromine bonds.

Covalent C-Br Bond: The Br 3d spectrum exhibits a characteristic doublet (Br 3d₅/₂ and Br 3d₃/₂) due to spin-orbit coupling. For bromine covalently bonded to an aromatic carbon, the Br 3d₅/₂ peak is typically found at a binding energy of approximately 69.0 to 71.0 eV. researchgate.netthermofisher.com

Ionic Bromide (Br⁻): If the C-Br bond were to break upon interaction with the surface, resulting in an ionic bromide species, the Br 3d₅/₂ peak would shift to a lower binding energy, typically around 68.0 eV. researchgate.net

Oxidation States: Higher oxidation states of bromine, which are not expected in this context unless surface reactions occur, would result in significant shifts to higher binding energies. researchgate.net

By analyzing the binding energies and peak shapes of the N 1s and Br 3d signals, one can confirm that the this compound molecule has been deposited intact on the surface and can probe the nature of its electronic interaction with the substrate. nih.govthermofisher.com

| Element (Core Level) | Chemical State | Expected Binding Energy (eV) Range |

| Nitrogen (N 1s) | Aromatic Amine (-NH₂) | 399.0 - 400.0 |

| Nitrogen (N 1s) | Protonated Amine (-NH₃⁺) | 401.0 - 402.0 |

| Bromine (Br 3d₅/₂) | Covalent Aromatic C-Br | 69.0 - 71.0 |

| Bromine (Br 3d₅/₂) | Ionic Bromide (Br⁻) | ~68.0 |

Chemical Transformations, Derivatization, and Mechanistic Studies Involving 4,4 Diamino 3,3 ,5,5 Tetrabromobiphenyl

Synthesis of Polysubstituted Biphenyl (B1667301) Derivatives from 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl

The presence of both amino and bromo substituents on the biphenyl core of this compound allows for a range of derivatization reactions to access hexa- and octasubstituted biphenyls. These transformations can be strategically employed to introduce a variety of functional groups, leading to compounds with tailored electronic and steric properties.

A plausible synthetic approach to hexa- and octasubstituted biphenyls from this compound involves a two-pronged strategy: modification of the amino groups and substitution of the bromine atoms.

The amino groups can be readily converted into a wide array of other functionalities through the Sandmeyer reaction . wikipedia.orgnih.govnih.gov This classic transformation proceeds via the formation of a diazonium salt, which can then be displaced by various nucleophiles. For instance, treatment of this compound with sodium nitrite (B80452) in the presence of a mineral acid would generate the corresponding bis(diazonium) salt. Subsequent reaction with copper(I) halides (CuCl, CuBr) or potassium iodide would yield the corresponding hexa-substituted biphenyls with chlorine, bromine, or iodine atoms at the 4 and 4' positions. wikipedia.orgnih.gov Similarly, cyanation using copper(I) cyanide would introduce nitrile groups. wikipedia.org

Further functionalization can be achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . nih.govresearchgate.netacs.orgnih.gov The four bromine atoms on the biphenyl core are amenable to coupling with a variety of organoboron reagents. For example, reaction with arylboronic acids in the presence of a palladium catalyst and a suitable base can introduce four new aryl substituents, leading to the formation of octasubstituted biphenyls. The reactivity of the C-Br bonds in Suzuki-Miyaura coupling is generally high, allowing for efficient bond formation even with sterically hindered substrates. nih.govnih.gov

By combining these methods, a diverse library of polysubstituted biphenyls can be accessed. For example, the amino groups could first be converted to iodo groups via a Sandmeyer reaction. The resulting 4,4'-diiodo-3,3',5,5'-tetrabromobiphenyl could then undergo a selective Suzuki-Miyaura coupling at the more reactive C-I bonds, followed by a second coupling at the C-Br bonds to introduce different substituents, ultimately yielding a complex octasubstituted biphenyl.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product(s) |

| Sandmeyer (Halogenation) | NaNO₂, HX; CuX (X = Cl, Br) or KI | 4,4'-Dihalo-3,3',5,5'-tetrabromobiphenyls |

| Sandmeyer (Cyanation) | NaNO₂, H₂SO₄; CuCN | 4,4'-Dicyano-3,3',5,5'-tetrabromobiphenyl |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 4,4'-Diamino-3,3',5,5'-tetra(R)biphenyls |

Carbon-Hydrogen Bond Functionalization and Borylation Reactions

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For a molecule like this compound, the remaining C-H bonds at the 2, 2', 6, and 6' positions are potential sites for such transformations.

Transition metal-catalyzed borylation, particularly with iridium catalysts, has emerged as a robust method for the conversion of C-H bonds to C-B bonds. umich.edunih.govnih.govmdpi.com This reaction is highly valuable as the resulting boronic esters are versatile intermediates for subsequent cross-coupling reactions. The iridium-catalyzed C-H borylation of arenes is known to be influenced by both steric and electronic factors. Generally, the reaction favors less sterically hindered positions. In the case of this compound, the C-H bonds at the 2, 2', 6, and 6' positions are sterically accessible.

The mechanism of iridium-catalyzed C-H borylation is generally accepted to proceed through a catalytic cycle involving an iridium(III) or iridium(V) intermediate. A common catalytic cycle involves the oxidative addition of a C-H bond to an iridium(III) complex, followed by reductive elimination to form the borylated product and regenerate the active catalyst.

For electron-deficient substrates, the C-H activation step is often the rate-determining step. The use of specific ligands on the iridium center can significantly influence the reactivity and selectivity of the borylation reaction. For instance, bipyridine-based ligands are commonly employed. Recent studies have explored the use of novel ligands to enhance the reactivity and selectivity for challenging substrates, such as fluorinated arenes. acs.org These advancements could potentially be applied to the C-H borylation of polyhalogenated biphenyls like the one .

Table 2: Key Steps in a Generalized Iridium-Catalyzed C-H Borylation Cycle

| Step | Description |

| Ligand Dissociation/Association | Formation of the active catalytic species. |

| Oxidative Addition | Cleavage of the aromatic C-H bond and formation of an Ir-C and Ir-H bond. |

| Reductive Elimination | Formation of the C-B bond and regeneration of a lower oxidation state iridium complex. |

| Ligand Exchange | Regeneration of the active catalyst for the next cycle. |

Carbon-Carbon Sigma Bond Activation in Biphenyl Systems

The activation of strong C-C sigma bonds is a significant challenge in chemistry. Biphenyl systems, particularly under specific conditions such as on metal surfaces, can undergo C-C bond cleavage, offering unique pathways for the synthesis of novel carbon-based nanostructures.

Studies on the on-surface synthesis of biphenylene (B1199973) derivatives on coinage metal surfaces, such as Cu(111), have provided valuable insights into C-C bond activation. nih.govacs.orgresearchgate.netnih.gov When precursors like dibromobiphenylene are deposited on a Cu(111) surface, they can undergo a series of reactions. Initially, at room temperature, a C-C σ-bond in the biphenylene core can be activated and cleaved, followed by the insertion of a copper atom from the substrate. nih.govacs.orgnih.gov This process leads to the formation of an organometallic intermediate where the copper atom is incorporated into the carbon framework.

This on-surface metalation of a C-C bond is a key step that can lead to further chemical transformations. Upon annealing at higher temperatures, these organometallic species can rearrange and couple to form larger polyaromatic hydrocarbons. The reactivity is highly dependent on the nature of the metal surface, with different outcomes observed on different metals like Ag(111). acs.org

While these studies have focused on biphenylene, the fundamental principles of C-C bond activation and metal insertion on surfaces could be relevant to other strained or electronically activated biphenyl systems. The high degree of substitution in this compound could induce strain and electronic effects that might make its C-C bonds susceptible to activation under similar on-surface conditions.

Table 3: Comparison of On-Surface Reactivity of a Biphenyl Derivative on Different Metal Surfaces

| Metal Surface | Observed Reaction at Room Temperature | Subsequent Reaction upon Annealing |

| Cu(111) | C-C σ-bond activation and Cu insertion | Formation of polyaromatic hydrocarbons |

| Ag(111) | Formation of organometallic dimers | Ullmann-type coupling |

Homolytic Carbon-Bromine Bond Cleavage Pathways

The initial and critical step in the chemical transformation of this compound, particularly in Ullmann-type reactions, is the cleavage of the carbon-bromine (C-Br) bonds. This process is typically initiated on a catalytically active metal surface, such as copper, through thermal activation. The cleavage is predominantly homolytic, meaning that the C-Br bond breaks in such a way that one electron from the bonding pair remains with the carbon atom and the other with the bromine atom. youtube.com This results in the formation of a highly reactive aryl radical and a bromine radical.

The process can be represented as follows:

Adsorption: The this compound molecule adsorbs onto the metal surface.

Initial Cleavage: The first C-Br bond breaks homolytically, generating a surface-stabilized tri-bromo-diamino-biphenyl radical and a bromine atom adsorbed on the surface.

Sequential Cleavage: Subsequent C-Br bonds cleave, leading to the formation of di-bromo, mono-bromo, and finally a fully de-brominated tetra-radical intermediate. The stability of these radical intermediates is a key factor in determining the subsequent reaction pathways.

The presence of the amino groups on the biphenyl backbone can influence the electronic properties of the molecule and, consequently, the energetics of the C-Br bond cleavage. However, the primary driving force for this step remains the interaction with the catalytic metal surface under elevated temperatures.

Formation of Ullmann Coupling Products from Reactive Intermediates

Following the homolytic cleavage of the C-Br bonds, the resulting aryl radical intermediates are highly reactive and readily participate in coupling reactions to form new carbon-carbon bonds. This is the core of the Ullmann coupling reaction, which in this context, leads to the formation of polymeric structures. mdpi.com

The reactive intermediates, specifically the surface-stabilized radicals of the debrominated 4,4'-diamino-biphenyl, can undergo several transformations:

Direct Radical Polymerization: The aryl radicals can directly couple with each other, forming new C-C bonds and leading to the growth of a polymer chain. This process is highly dependent on the proximity and orientation of the radical intermediates on the surface. mdpi.com

Formation of Organometallic Intermediates: Alternatively, the aryl radicals can react with metal adatoms from the substrate to form organometallic (OM) intermediates. rug.nlnih.gov These OM intermediates are often more stable and can provide a more controlled pathway for polymerization. Subsequent thermal annealing can then induce the reductive elimination of the metal atoms, leading to the formation of the C-C coupled product. nih.gov Studies on similar systems have identified the formation of C-Metal-C linkages in these intermediate structures. rsc.org

The repeated coupling of the tetra-radical intermediates derived from this compound would be expected to produce a two-dimensional porous nanostructure, potentially a form of porous graphene or a covalent organic framework (COF). The specific architecture of the resulting polymeric material is dictated by the geometry of the starting monomer and the conditions of the on-surface synthesis. nih.govnih.gov

| Step | Description | Key Species Involved |

| 1. Adsorption | The reactant molecule attaches to the metal surface. | This compound, Metal Surface (e.g., Cu) |

| 2. Homolytic C-Br Cleavage | Stepwise breaking of the four C-Br bonds upon heating. | Aryl radical intermediates (from mono- to tetra-radicals), Bromine adatoms |

| 3. Intermediate Formation | Radicals either remain as such or form organometallic complexes. | Surface-stabilized aryl radicals, Organometallic intermediates (C-Metal-C) |

| 4. Ullmann Coupling | Formation of new C-C bonds between the reactive intermediates. | Polymeric chains or 2D networks |

| 5. Product Formation | The final, stable polymeric product is formed on the surface. | Porous nanostructure (e.g., porous graphene, COF) |

This mechanistic understanding, derived from studies of analogous polyhalogenated aromatic compounds, provides a framework for predicting and controlling the synthesis of novel materials from this compound.

Q & A

Q. How can researchers optimize chromatographic separation of this compound from complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.